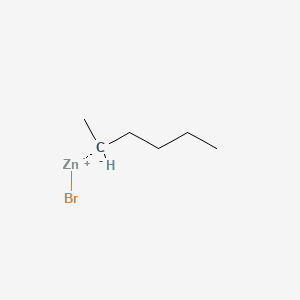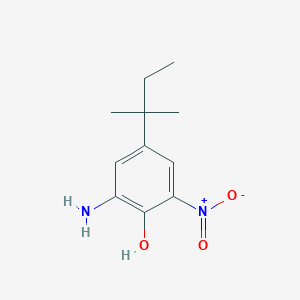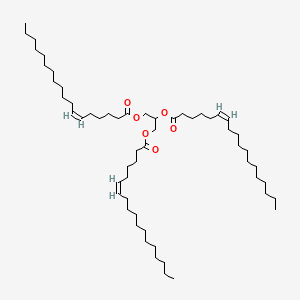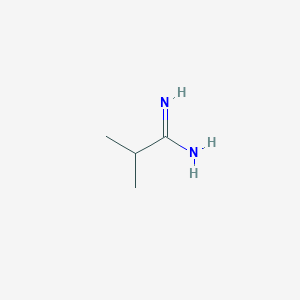
1-Methylpentylzinc bromide
描述
1-Methylpentylzinc bromide is an organozinc compound with the molecular formula C6H13BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylpentylzinc bromide can be synthesized through the reaction of 1-bromohexane with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{Br} + \text{Zn} \rightarrow \text{C}6\text{H}{13}\text{ZnBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems to handle the reactive zinc and bromide compounds. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
化学反应分析
Types of Reactions: 1-Methylpentylzinc bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile to form new carbon-carbon bonds. It can also participate in transmetalation reactions, where the zinc atom is exchanged with another metal.
Common Reagents and Conditions:
Nucleophilic Addition: This reaction typically involves aldehydes or ketones as electrophiles. The reaction is carried out in an anhydrous solvent like THF under inert conditions.
Transmetalation: This reaction involves the exchange of the zinc atom with another metal, such as palladium or copper, often in the presence of a ligand to stabilize the transition metal complex.
Major Products:
Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the nature of the electrophile.
Transmetalation: The major products are organometallic complexes that can be further used in cross-coupling reactions.
科学研究应用
1-Methylpentylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds. It is a key reagent in the Negishi coupling reaction, which is widely used in organic synthesis.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are used in the development of pharmaceuticals.
Medicine: The compound itself is not used directly in medicine, but its derivatives and the compounds synthesized using it can have medicinal properties.
作用机制
The mechanism of action of 1-methylpentylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
相似化合物的比较
- 1-Methylbutylzinc bromide
- 1-Methylhexylzinc bromide
- 1-Methylheptylzinc bromide
Comparison: 1-Methylpentylzinc bromide is unique in its balance of reactivity and stability. Compared to 1-methylbutylzinc bromide, it has a longer carbon chain, which can influence its solubility and reactivity. Compared to 1-methylhexylzinc bromide and 1-methylheptylzinc bromide, it has a shorter carbon chain, which can make it more reactive but potentially less stable. These differences make this compound a versatile reagent in organic synthesis .
属性
IUPAC Name |
bromozinc(1+);hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKRKNQBLNDDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-13-3 | |
| Record name | 312693-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















